BIIB021

Übersicht

Beschreibung

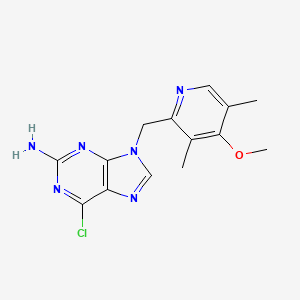

6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine is a compound with the molecular formula C14H16Cl2N6O . It is used in the pharmaceutical industry and has been studied for its potential applications in cancer therapy .

Synthesis Analysis

A two-step pharmaceutical manufacturing process was developed for the large-scale preparation of this compound from commercially available starting materials . In the first step, the benzylpurine free base was prepared by benzylation of 6-chloro-9H-purin-2-amine with 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. The benzylpurine free base was then directly converted into the methanesulfonic acid salt .Molecular Structure Analysis

The molecular structure of this compound includes a purine ring, which is a heterocyclic aromatic organic compound. It also contains a pyridine ring, which is a basic heterocyclic organic compound .Chemical Reactions Analysis

The major regioisomeric impurity, formed by N7 benzylation, and inorganic salts were removed by filtration. Treatment of the filtrate with MsOH afforded the target salt with negligible degradation .Wissenschaftliche Forschungsanwendungen

Inhibition von Hitzeschockprotein 90 (Hsp90)

BIIB021 ist ein neuartiger, vollständig synthetischer Inhibitor von Hsp90 . Es bindet kompetitiv mit Geldanamycin in der ATP-Bindungstasche von Hsp90 . In Tumorzellen induzierte this compound den Abbau von Hsp90-Clientproteinen, darunter HER-2, AKT und Raf-1, und erhöhte die Expression der Hitzeschockproteine Hsp70 und Hsp27 .

Antitumoraktivität

This compound hat eine vielversprechende Antitumoraktivität gezeigt. Es führte zu Wachstumshemmung und Zelltod in Zelllinien aus einer Vielzahl von Tumortypen bei nanomolaren Konzentrationen . Die orale Verabreichung von this compound führte zum Abbau von Hsp90-Clientproteinen, die im Tumorgewebe gemessen wurden, und führte zur Hemmung des Tumorwachstums in mehreren humanen Tumor-Xenograft-Modellen .

Behandlungsflexibilität

Studien zur Untersuchung der Antitumorwirkungen von this compound zeigten Aktivität sowohl bei täglichen als auch bei intermittierenden Dosierungsschemata, was eine Flexibilität des Dosierungsschemas für klinische Studien bietet .

Potenzielle Biomarker

Assays zur Messung des HER-2-Proteins im Tumorgewebe und der HER-2-extrazellulären Domäne im Plasma wurden verwendet, um die Unterbrechung des Hsp90-Signalwegs und die Nützlichkeit als potenzielle Biomarker in klinischen Studien für this compound zu zeigen .

Anwendung bei Blasenkrebs

This compound hat sich bei der Behandlung von Blasenkrebs als vielversprechend erwiesen. Es verringerte die Lebensfähigkeit von T24-Zellen, einer humanen Blasenkrebszelllinie . This compound downregulierte die HSP90-Expression in T24-Zellen und hemmte die Refaltaktivität von Luciferase in Gegenwart von T24-Zellysat .

Änderung krebsrelevanter Gene

PCR-Array-Daten zeigten eine signifikante Veränderung der Transkriptniveaus von krebsrelevanten Genen, die an Metastasen, apoptotischem Zelltod, Zellzyklus, zellulärer Seneszenz, DNA-Schädigung und -Reparaturmechanismen, epithelial-mesenchymaler Transition, Hypoxie, Telomeren und Telomerase sowie an Krebsstoffwechselwegen in T24-Zellen beteiligt sind .

In Vivo

6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine has been studied for its effects on various in vivo models. In one study, it was found to have an inhibitory effect on the growth of human breast cancer cells in mice. In another study, it was shown to have an anti-inflammatory effect in rats.

In Vitro

6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine has also been studied for its effects on various in vitro models. In one study, it was found to inhibit the growth of human breast cancer cells in culture. In another study, it was shown to have an anti-inflammatory effect in human monocytes.

Wirkmechanismus

Target of Action

BIIB021, also known as 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine, is a fully synthetic inhibitor of the heat shock protein Hsp90 . Hsp90 is a molecular chaperone that plays a crucial role in the maturation and stabilization of cellular proteins . It is involved in the regulation of several key oncogenic signaling proteins and steroid receptors .

Mode of Action

This compound binds competitively with geldanamycin in the ATP-binding pocket of Hsp90 . This binding inhibits the chaperone activity of Hsp90, leading to the degradation of client proteins . The activity of Hsp90 maintains a variety of client proteins in their active conformation .

Biochemical Pathways

The inhibition of Hsp90 by this compound results in the degradation of oncoproteins that drive malignant progression . This includes proteins such as HER-2, AKT, and Raf-1 . The degradation of these proteins disrupts the signaling cascades they are involved in, affecting various biochemical pathways .

Pharmacokinetics

The maximum tolerated dose (MTD) of this compound was found to be 700 mg twice weekly when dosed for 3 weeks out of each 4-week course . The plasma exposure to this compound was dose-dependent, with the maximum concentration (Cmax) occurring at approximately 90 minutes and the half-life (t1/2) being approximately 1 hour across dosing cohorts of 25 to 800 mg this compound twice weekly .

Result of Action

The inhibition of Hsp90 by this compound leads to the degradation of client proteins, which results in growth inhibition and cell death in cell lines from a variety of tumor types at nanomolar concentrations . In addition, this compound treatment up-regulates the expression of the heat shock proteins Hsp70 and Hsp27 .

Action Environment

The efficacy of this compound can be influenced by environmental factors. For example, the compound’s action can be potentiated by other therapeutics . Furthermore, this compound has been shown to overcome multidrug resistance, suggesting that it may be effective in a variety of treatment environments .

Biologische Aktivität

6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine has been shown to have a wide range of biological activities. In vitro studies have shown it to have anti-inflammatory, anti-proliferative, and anti-angiogenic effects. It has also been shown to inhibit the growth of various types of cancer cells in vitro.

Biochemical and Physiological Effects

6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the synthesis of DNA and RNA. It has also been shown to inhibit the activity of various proteins involved in the regulation of cell growth and proliferation. Additionally, it has been shown to have anti-inflammatory, anti-proliferative, and anti-angiogenic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine in lab experiments is its small size, which makes it easier to study its effects on various biological systems. Additionally, it has been shown to have a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, it is important to note that 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine is not approved for clinical use, and its effects on humans have not been fully studied.

Zukünftige Richtungen

Due to its wide range of biological activities and small size, 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine has the potential to be used in a variety of therapeutic applications. Future research should focus on further exploring its effects on various biological systems, as well as its potential use in various therapeutic applications. Additionally, further research should be conducted to further understand its mechanism of action and pharmacodynamics. Finally, further research should be conducted to explore its potential use in the development of new drugs and therapies.

Eigenschaften

IUPAC Name |

6-chloro-9-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN6O/c1-7-4-17-9(8(2)11(7)22-3)5-21-6-18-10-12(15)19-14(16)20-13(10)21/h4,6H,5H2,1-3H3,(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULDDKSCVCJTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN2C=NC3=C2N=C(N=C3Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025952 | |

| Record name | (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9h-purin-2-yl)amin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

848695-25-0 | |

| Record name | [6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-yl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848695-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIIB021 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848695250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIIB021 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9h-purin-2-yl)amin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIIB 021 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIIB021 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/851B9FQ7Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1683899.png)

![(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1683900.png)

![6-[(E)-Hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B1683910.png)